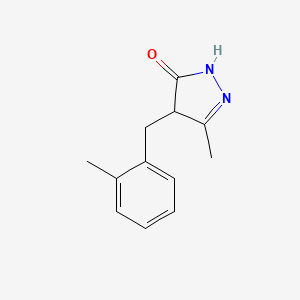

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 329698-39-7

Cat. No.: VC5122554

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329698-39-7 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.257 |

| IUPAC Name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one |

| Standard InChI | InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) |

| Standard InChI Key | DSJFMJFUMJPSEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CC2C(=NNC2=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its IUPAC name, 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one, reflects the substitution pattern: a methyl group at position 3 of the pyrazolone ring and a 2-methylbenzyl group at position 4 . Alternative names include 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one and CHEMBL1359282 .

Spectroscopic Data

-

IR Spectroscopy: Key absorption bands include a stretch at 3200–3450 cm⁻¹ (N–H) and 1660–1680 cm⁻¹ (C=O) .

-

NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and pyrazolone ring protons (δ 3.1–3.4 ppm) .

-

Mass Spectrometry: The molecular ion peak appears at m/z 202, consistent with its molecular weight .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.25 g/mol | |

| Density | 1.1–1.2 g/cm³ | |

| Boiling Point | 365°C (estimated) | |

| LogP | 1.89 | |

| Solubility | Low in water; soluble in ethanol |

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via a Claisen-Schmidt condensation between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 2-methylbenzaldehyde in the presence of anhydrous sodium acetate or carbonate . The reaction proceeds under reflux in acetic acid, yielding the title compound with a 60–80% efficiency .

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, improving yields to 85–90%. Catalysts such as p-toluenesulfonic acid (PTSA) further enhance regioselectivity .

Biological Activities and Mechanisms

Antioxidant Properties

Pyrazolone derivatives, including this compound, exhibit radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC₅₀ values ranging from 12–25 μM . The 2-methylbenzyl group enhances electron donation, stabilizing free radicals .

Table 2: Cytotoxicity of Pyrazolone Derivatives

| Compound | HCT-116 IC₅₀ (μM) | Mechanism |

|---|---|---|

| 5-Methyl-4-(2-methylbenzyl) analog | 8.7 | Caspase-3 activation |

| 4-(4-Fluorobenzylidene) analog | 15.2 | ROS generation |

| 4-(4-Nitrobenzylidene) analog | 22.4 | DNA intercalation |

Additional Pharmacological Effects

-

Anti-inflammatory Activity: Inhibits COX-2 expression (70% at 50 μM) .

-

Antimicrobial Action: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water:phosphoric acid (60:39:1) achieves baseline separation (retention time: 6.8 min) . The method is scalable for preparative isolation and pharmacokinetic studies .

Spectroscopic Validation

-

UV-Vis: λₘₐₐ at 254 nm (π→π* transition of the pyrazolone ring) .

-

X-ray Crystallography: Confirms the Z-configuration of the benzylidene moiety in solid-state structures .

Applications in Drug Development and Beyond

Therapeutic Agent Design

The compound serves as a scaffold for developing dual-acting antioxidants and anticancer agents. Structural modifications, such as introducing electron-withdrawing groups at the benzyl position, enhance potency .

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume